D-glucaro-6,3-lactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2782-04-9 |
|---|---|
Molecular Formula |
C6H8O7 |
Molecular Weight |
192.12 g/mol |
IUPAC Name |
(2S)-2-[(2S,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2+,3+,4+/m1/s1 |
InChI Key |
XECPAIJNBXCOBO-HTVIOJJOSA-N |
Isomeric SMILES |
[C@H]1([C@@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O |
Canonical SMILES |
C1(C(C(=O)OC1C(C(=O)O)O)O)O |
Origin of Product |
United States |
Endogenous Biosynthesis and Metabolic Transformations of D Glucaro 6,3 Lactone
Formation within the D-Glucuronic Acid Pathway
The D-glucuronic acid pathway is a metabolic sequence that converts glucose into glucuronic acid, ascorbic acid (in most mammals, but not humans), and pentoses. Within this pathway, D-glucaro-6,3-lactone emerges as a downstream product, with its biosynthesis being a multi-step process involving specific enzymatic reactions and spontaneous chemical transformations.
Role of D-Glucuronolactone Dehydrogenase in Biosynthesis
A key enzyme in the formation of glucaric acid derivatives is D-glucuronolactone dehydrogenase. This enzyme catalyzes the oxidation of D-glucuronolactone, a lactone form of D-glucuronic acid. nih.govresearchgate.net The product of this enzymatic oxidation is D-glucaro-1,4;6,3-dilactone. nih.govsemanticscholar.orgdroracle.ai This reaction is a critical step that channels metabolites from the main D-glucuronic acid pathway towards the formation of various glucaric acid species. The activity of D-glucuronolactone dehydrogenase is essential for the endogenous production of these compounds, which are involved in detoxification processes. nih.gov
Intermediate Role of D-Glucaro-1,4;6,3-Dilactone in Pathway Derivations
Following its synthesis by D-glucuronolactone dehydrogenase, D-glucaro-1,4;6,3-dilactone serves as an important intermediate. This dilactone is unstable in aqueous solutions and undergoes spontaneous hydrolysis. nih.govsemanticscholar.org This hydrolysis can lead to the formation of D-glucaro-1,4-lactone, a potent inhibitor of the enzyme β-glucuronidase. nih.govsemanticscholar.org The pathway from D-glucuronolactone to D-glucaro-1,4-lactone via the dilactone intermediate is a significant route for the endogenous production of this β-glucuronidase inhibitor. nih.gov The interconversion between these different lactone forms is a crucial aspect of the metabolism of D-glucuronic acid.
Dynamic Equilibria with Related Glucaric Acid Species in Aqueous Solutions
In an aqueous environment, D-glucaric acid and its various lactone forms, including this compound, exist in a complex and dynamic equilibrium. waikato.ac.nztandfonline.comresearchgate.net This equilibrium is influenced by factors such as pH and temperature, and it dictates the relative concentrations of each species present in solution. researchgate.net
Interconversion with D-Glucaric Acid and D-Glucaro-1,4-Lactone
This compound is in a constant state of interconversion with its parent compound, D-glucaric acid, and its isomeric monolactone, D-glucaro-1,4-lactone. waikato.ac.nzresearchgate.net Under acidic conditions, D-glucaric acid is the predominant species at equilibrium. waikato.ac.nz The relative concentration of D-glucaro-1,4-lactone is typically slightly higher than that of this compound in these conditions. waikato.ac.nz The transition between the two monolactones is thought to occur primarily through the open-chain form of D-glucaric acid. researchgate.net
Equilibrium with D-Glucaro-1,4:6,3-Dilactone
The equilibrium mixture also includes the dilactone, D-glucaro-1,4:6,3-dilactone. tandfonline.comresearchgate.net However, the concentration of the dilactone at equilibrium is generally low, especially under acidic conditions. waikato.ac.nz Despite its low concentration, the dilactone can play a significant role as an intermediary in the interconversion between the two monolactones, D-glucaro-1,4-lactone and this compound. tandfonline.com
Kinetic and Thermodynamic Aspects of Lactonization Equilibria
The equilibration of D-glucaric acid and its lactones has been studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. waikato.ac.nztandfonline.comtandfonline.com These studies have provided insights into the kinetics and thermodynamics of the lactonization processes. Under acidic conditions, the equilibration process for both D-glucaro-1,4-lactone and D-glucaro-1,4;6,3-dilactone can take approximately 30,000 seconds to reach completion. waikato.ac.nz In contrast, under neutral conditions, D-glucaro-1,4-lactone is relatively stable, while the dilactone is not. waikato.ac.nz The rate constants for the various interconversions have been estimated, allowing for the simulation of the kinetic behavior of the system. waikato.ac.nztandfonline.com These models help to elucidate the complex interplay between the different species in the equilibrium.
Table 1: Equilibrium Composition of D-Glucaric Acid Species in Aqueous Solution
This table summarizes the relative concentrations of D-glucaric acid and its lactone forms at equilibrium under different conditions, as determined by NMR spectroscopy.
| Species | Relative Concentration (Acidic Conditions) | Stability (Neutral Conditions) |
| D-Glucaric Acid | Dominant | - |
| D-Glucaro-1,4-lactone | Slightly higher than this compound | Relatively stable |
| This compound | Lower than D-glucaro-1,4-lactone | - |
| D-Glucaro-1,4;6,3-dilactone | Low | Not stable |
Influence of Solution Acidity and Solvent Composition on Equilibrium
The chemical stability and metabolic availability of this compound are intrinsically linked to a dynamic equilibrium in aqueous solutions. This equilibrium involves the interconversion between D-glucaric acid and its various lactone derivatives, primarily D-glucaro-1,4-lactone, this compound, and to a lesser extent, D-glucaro-1,4:6,3-dilactone. researchgate.netnih.gov The position of this equilibrium is not static; it is significantly influenced by the physicochemical properties of the solution, most notably its acidity (pH) and the composition of the solvent. waikato.ac.nzresearchgate.net
Influence of Solution Acidity (pH)
The pH of the aqueous medium is a critical determinant of the relative concentrations of D-glucaric acid and its lactones at equilibrium. researchgate.net Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have elucidated the kinetics and equilibrium distribution of these species under varying conditions of acidity. waikato.ac.nz
Under neutral conditions (e.g., pH 7), D-glucaro-1,4-lactone is comparatively stable, while the dilactone form is not. waikato.ac.nzwaikato.ac.nz In one study, it was observed that in a neutral aqueous solution, the concentration of D-glucaro-1,4-lactone gradually decreased over 5.5 hours, with the formation of equivalent amounts of D-glucaric acid and this compound. researchgate.net
Acidic conditions, however, promote the lactonization of D-glucaric acid and accelerate the equilibration among its various forms. waikato.ac.nzresearchgate.net Research indicates that upon reaching equilibrium in an acidic aqueous solution, D-glucaric acid remains the predominant species. waikato.ac.nz There are slightly differing reports on the relative abundance of the two primary monolactones under these conditions. One comprehensive NMR study found that the relative concentration of D-glucaro-1,4-lactone is slightly higher than that of this compound. waikato.ac.nz Conversely, other findings suggest that at equilibrium, the mixture contains approximately 40% D-glucaric acid, with the remaining portion being almost equally divided between D-glucaro-1,4-lactone (30%) and this compound (30%). researchgate.net This latter observation would imply a greater stability for the 6,3-lactone ring. researchgate.net The formation of the dilactone, D-glucaro-1,4:6,3-dilactone, is generally low under these conditions but can be detected, particularly at elevated temperatures. researchgate.netwaikato.ac.nz
The conversion of D-glucaric acid to its lactones, particularly the 1,4-lactone, is a principle utilized in analytical methods. For instance, enzymatic assays for D-glucaric acid often involve an initial step of acid boiling at a specific pH (e.g., pH 3.8) to facilitate the formation of the 1,4-lactone, which is the active inhibitor of the β-glucuronidase enzyme used in the assay. nih.gov
| Compound | Relative Concentration (Finding A) waikato.ac.nz | Relative Concentration (Finding B) researchgate.net |
|---|---|---|
| D-Glucaric Acid | Dominant Species | ~40% |
| D-Glucaro-1,4-lactone | Slightly higher than this compound | ~30% |
| This compound | Slightly lower than D-glucaro-1,4-lactone | ~30% |
| D-Glucaro-1,4:6,3-dilactone | Low concentration | Not found under these conditions (appears at higher temperatures) |
Influence of Solvent Composition
The composition of the solvent, particularly the concentration of water, plays a crucial role in the position of the equilibrium. Lactonization is a dehydration reaction, and therefore, the equilibrium can be shifted by altering the water activity of the medium.
Methods developed for the high-purity isolation of D-glucaric acid have demonstrated that the removal of water is a key factor that promotes the formation of lactone and dilactone derivatives. nih.gov It has been shown through 2D HMBC NMR studies that product recovery methods requiring relatively high temperatures (e.g., 50°C) for water removal lead to significant dehydration and subsequent equilibration to the lactone forms. nih.gov To prevent this shift, low-temperature solvent removal is considered vital for preparing high-purity D-glucaric acid. nih.gov
The introduction of organic solvents (antisolvents) can also manipulate the equilibrium. For instance, isopropanol has been identified as an effective antisolvent that reduces the solubility of D-glucaric acid, allowing it to be recovered as a precipitate. rsc.org This process concomitantly avoids lactonization by enabling solvent removal at low temperatures through azeotropic drying. nih.govrsc.org The use of an acetonitrile-water azeotrope similarly allows for low-temperature solvent removal, facilitating the selective isolation of the diacid and preventing the formation of lactone impurities. nih.gov These findings underscore that decreasing the water content of the solution, either by evaporation or by the addition of a less polar, water-miscible solvent, shifts the equilibrium from the open-chain D-glucaric acid towards the cyclic this compound and its isomers.
| Condition | Effect on Equilibrium | Primary Species Favored |
|---|---|---|
| Aqueous Solution | Base equilibrium state | D-Glucaric Acid (open-chain) |
| Water Removal (e.g., evaporation at >28°C) nih.gov | Shifts equilibrium toward dehydration products | Lactone and Dilactone forms |
| Addition of Antisolvent (e.g., Isopropanol, Acetonitrile) nih.govrsc.org | Reduces solubility of D-glucaric acid, allows low-temperature water removal | D-Glucaric Acid (as precipitate, preventing lactonization in solution) |
Enzymatic Interactions and Biochemical Roles of D Glucaro 6,3 Lactone in Biological Systems
Modulation of Beta-Glucuronidase Activity by Glucaric Acid Derivatives
Beta-glucuronidase is an enzyme found in various mammalian tissues and is also produced by intestinal microflora. hmdb.ca It plays a crucial role in the deconjugation of glucuronides, which are substances that have been conjugated with glucuronic acid in the liver to make them more water-soluble and facilitate their excretion. nih.govnih.gov The inhibition of this enzyme is a key aspect of the biological activity of glucaric acid derivatives. hmdb.ca
The inhibitory activity of glucaric acid derivatives against beta-glucuronidase is primarily attributed to D-glucaro-1,4-lactone, which is considered a potent inhibitor of the enzyme. hmdb.canih.gov D-glucaro-6,3-lactone is a precursor that can be converted into the more active 1,4-lactone form. In mammalian systems, D-glucuronolactone is metabolized by dehydrogenase enzymes, likely forming an intermediate, D-glucaro-1,4-(6,3)-dilactone, which is then converted to D-glucaro-1,4-lactone. researchgate.netnih.gov
The inhibitory potential of these compounds is significant in the context of preventing the reactivation of toxic substances. When toxins, drugs, and hormones are conjugated with glucuronic acid (a process called glucuronidation), they are generally inactivated and prepared for elimination from the body. nih.gov However, beta-glucuronidase can reverse this process by hydrolyzing the glucuronide bond, releasing the potentially harmful substance back into circulation. nih.gov By inhibiting beta-glucuronidase, D-glucaro-1,4-lactone helps to ensure that these conjugated toxins are effectively excreted. hmdb.ca
The following table provides a comparative overview of the inhibitory concentrations (IC50) of D-saccharic acid 1,4-lactone (a synonym for D-glucaro-1,4-lactone) against beta-glucuronidase from E. coli, in comparison to other compounds.
| Compound | IC50 (µM) for Beta-Glucuronidase (E. coli) |
|---|---|
| D-Saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |
| 7,8-dihydroxy-4-methyl-2H-chromen-2-one | 52.39 ± 1.85 |
| 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one | 60.50 ± 0.87 |
| 3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one | 380.26 ± 0.92 |
Data sourced from a study on coumarin derivatives' inhibitory activities.
The interplay between glucuronidation and deconjugation is a critical component of Phase II metabolism, a key detoxification pathway in the body. nih.govnih.gov During this phase, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to a variety of substrates, including drugs, carcinogens, and hormones. nih.gov This conjugation process increases the water solubility of these compounds, facilitating their removal from the body via urine or bile. nih.gov
Beta-glucuronidase, however, can counteract this detoxification process. Present in lysosomes of mammalian cells and produced by gut bacteria, this enzyme hydrolyzes the glucuronide conjugates, releasing the original, often more biologically active and potentially toxic, compounds. nih.gov This deconjugation can lead to the enterohepatic recirculation of drugs and toxins, prolonging their presence in the body. nih.gov
The inhibitory action of D-glucaro-1,4-lactone on beta-glucuronidase is therefore of significant mechanistic importance. By preventing the hydrolysis of glucuronides, it supports the body's detoxification efforts, ensuring that harmful substances are efficiently eliminated. hmdb.ca Elevated beta-glucuronidase activity has been associated with an increased risk for certain cancers, and its inhibition is seen as a protective mechanism. hmdb.ca
Specificity and Reactivity with Other Enzymes
The interaction of this compound and its isomers is not limited to beta-glucuronidase. The specificity of these compounds for other enzymes provides further insight into their biochemical roles.
D-galactarolactone cycloisomerase is an enzyme that catalyzes the conversion of D-galactarolactone to 3-deoxy-2-keto-L-threo-hexarate. Research on the substrate specificity of this enzyme from Agrobacterium tumefaciens has shown that while it can act on D-glucaro-1,4-lactone, this compound is not a substrate. In experiments using NMR spectroscopy to monitor the reaction, the signals corresponding to D-glucaro-1,4-lactone disappeared upon incubation with the enzyme, indicating it was consumed. In contrast, the signals for this compound and D-glucaric acid remained unchanged, demonstrating their non-reactivity with D-galactarolactone cycloisomerase. This specificity highlights the distinct metabolic pathways and enzymatic recognition of the different lactone forms of D-glucaric acid.
In mammalian systems, particularly in the liver, D-glucuronolactone undergoes oxidation catalyzed by dehydrogenase enzymes. researchgate.netnih.gov This reaction is a key step in the metabolic pathway that leads to the formation of D-glucaric acid and its lactones. researchgate.netnih.gov Specifically, D-glucuronolactone is converted by a dehydrogenase into what is believed to be D-glucaro-1,4-lactone, a potent beta-glucuronidase inhibitor, likely through the formation of an intermediate, D-glucaro-1,4-(6,3)-dilactone. researchgate.netnih.gov
This enzymatic conversion is significant as it demonstrates a direct link between a precursor molecule and the generation of a biologically active inhibitor. The activity of these dehydrogenases can, therefore, influence the in vivo concentration of the beta-glucuronidase inhibitor, thereby modulating the body's detoxification processes. Studies with human and mouse liver extracts have confirmed the role of dehydrogenases in this metabolic conversion. researchgate.netnih.gov
Advanced Chemical Synthesis Strategies for D Glucaro 6,3 Lactone and Its Derivatives
De Novo Synthesis from Monosaccharide Precursors
The de novo synthesis of D-glucaro-6,3-lactone primarily involves the transformation of readily available monosaccharides, such as D-glucose and D-glucuronic acid, through oxidation and subsequent lactonization processes.
Synthetic Routes from α-D-Glucose
The synthesis of this compound from α-D-glucose is a multi-step process that begins with the oxidation of the glucose molecule to D-glucaric acid. This transformation can be achieved using various oxidizing agents, with nitric acid being a traditional, albeit non-selective, choice. More contemporary and selective methods employ catalytic oxidation, often utilizing platinum-based catalysts.
The reaction proceeds by oxidizing both the C1 aldehyde and the C6 primary alcohol of the glucose molecule to carboxylic acid groups, yielding D-glucaric acid. Under acidic conditions, D-glucaric acid exists in a dynamic equilibrium with its various lactone forms. This equilibrium mixture includes the monolactones D-glucaro-1,4-lactone and this compound, as well as the dilactone D-glucaro-1,4:6,3-dilactone. The formation of these lactones is a result of intramolecular esterification between one of the carboxylic acid groups and a hydroxyl group along the sugar backbone. cardiff.ac.ukresearchgate.net The selective synthesis of the desired this compound from this mixture often requires careful control of reaction conditions and purification strategies.
Oxidation of D-Glucuronic Acid and D-Glucose
A more direct precursor for this compound is D-glucuronic acid, which already possesses a carboxylic acid group at the C6 position. The synthesis from D-glucuronic acid involves the oxidation of the C1 aldehyde group to a carboxylic acid, directly forming D-glucaric acid, which then undergoes lactonization as described above. This approach can be advantageous as it requires the oxidation of only one functional group.
The oxidation of D-glucose is a widely studied route. Catalytic aerobic oxidation of D-glucose in the presence of catalysts such as platinum on carbon (Pt/C) can yield D-glucaric acid and its lactone derivatives. cardiff.ac.ukacs.org Research has shown that at high glucose conversion rates, a significant yield of C6 lactones, including this compound, can be achieved. cardiff.ac.uk The reaction network for the catalytic aerobic D-glucose oxidation is complex, with the formation of various intermediates and side products. The selectivity towards D-glucaric acid and its subsequent lactones is influenced by factors such as the choice of catalyst, reaction temperature, pressure, and pH. cardiff.ac.ukresearchgate.net
| Precursor | Key Transformation | Resulting Intermediate | Final Lactonization Product |
| α-D-Glucose | Oxidation of C1 and C6 | D-Glucaric Acid | This compound (in a mixture) |
| D-Glucuronic Acid | Oxidation of C1 | D-Glucaric Acid | This compound (in a mixture) |
| D-Glucose | Catalytic Aerobic Oxidation | D-Glucaric Acid | This compound and other lactones |
Functional Group Protection and Derivatization Approaches
To facilitate selective reactions and enhance the solubility of this compound in organic solvents, functional group protection and derivatization strategies are employed. These approaches are crucial for the synthesis of more complex molecules derived from the parent lactone.
Synthesis of Acetylated and Isopropylidene Derivatives
The hydroxyl groups of this compound can be readily acetylated using reagents like acetic anhydride (B1165640) in the presence of a base. Acetylation protects the hydroxyl groups, preventing them from participating in undesired side reactions and increasing the compound's lipophilicity. While specific literature on the acetylation of this compound is not abundant, the principles are well-established in carbohydrate chemistry, particularly with the closely related D-glucurono-6,3-lactone, where acetylated derivatives are commonly synthesized. researchgate.net
Similarly, the formation of isopropylidene derivatives, by reacting the lactone with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic conditions, is a common strategy to protect vicinal diols. This approach can be used to selectively protect certain hydroxyl groups, directing subsequent chemical transformations to specific sites on the molecule. The synthesis of isopropylidene derivatives of D-gluconic acid lactones is a well-documented process that can be adapted for this compound. researchgate.net
Preparation of Acetonide Forms (e.g., D-Glucurono-6,3-lactone acetonide)
A key example of isopropylidene protection is the preparation of acetonide forms. For instance, 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone, also known as D-glucurono-6,3-lactone acetonide, is a well-characterized derivative of the related D-glucurono-6,3-lactone. omicronbio.com The synthesis of such acetonides involves the reaction of the parent lactone with an acetone equivalent in the presence of an acid catalyst. This strategy can be applied to this compound to create analogous protected intermediates, which are valuable for further synthetic manipulations.
| Derivative | Protecting Group | Reagents | Purpose |
| Acetylated Derivative | Acetyl | Acetic Anhydride | Protection of hydroxyl groups, increased lipophilicity |
| Isopropylidene Derivative | Isopropylidene | Acetone, 2,2-Dimethoxypropane | Protection of vicinal diols |
| Acetonide Form | Isopropylidene | Acetone, 2,2-Dimethoxypropane | Selective protection for further synthesis |
Large-Scale Synthesis and Process Optimization
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges, including cost-effectiveness, product purity, and process efficiency.
The large-scale synthesis often starts with salts of D-glucaric acid, such as calcium D-glucarate, which can be produced from the oxidation of glucose. A notable example, although for a related compound, is the convenient large-scale synthesis of D-glucaro-1,4:6,3-dilactone from calcium D-glucarate, which has been demonstrated on scales up to 22 kg. nih.gov This process utilizes azeotropic distillation to drive the dehydration and lactonization, achieving high purity and yield. nih.gov Such methodologies for producing the precursor D-glucaric acid and its salts are indicative of the potential for scalable production of its lactones.
Process optimization for the selective production of this compound is a key area of research. This includes the development of more selective catalysts for the oxidation of glucose, as well as the optimization of the lactonization conditions to favor the formation of the 6,3-lactone over other isomers. A patent application describes a process for preparing this compound from a salt of D-glucaric acid, highlighting the industrial interest in this specific monolactone. google.com The optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. The selective crystallization of this compound from the equilibrium mixture of D-glucaric acid and its lactones is another critical step in the purification process that requires careful control.
Sophisticated Analytical Methodologies for D Glucaro 6,3 Lactone Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural elucidation and quantification of D-glucaro-6,3-lactone. Its ability to provide atom-specific information makes it invaluable for distinguishing between closely related isomers in a mixture.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial identification and structural confirmation of this compound. The unique bicyclic structure of the molecule results in a distinct pattern of signals in the NMR spectrum, with each proton and carbon atom producing a resonance at a characteristic chemical shift.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. For this compound, the specific chemical shifts and coupling constants of the protons on the fused furanose rings serve as a fingerprint for its identification.
Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and bonding environment, allowing for the unambiguous assignment of each carbon in the lactone's skeleton. These assignments are crucial for confirming the presence of the lactone and distinguishing it from other isomers like D-glucaro-1,4-lactone. cardiff.ac.ukamazonaws.com
Detailed ¹H NMR assignments for this compound have been established through analysis of equilibrated solutions of D-glucaric acid derivatives. amazonaws.com
¹H NMR Chemical Shift Assignments for this compound
| Proton | Chemical Shift (ppm) |
|---|---|
| H-1 | 4.48 |
| H-2 | 4.42 |
| H-3 | 4.69 |
| H-4 | 4.86 |
Note: Data is referenced from analyses in D₂O.
While 1D NMR is excellent for identifying pure compounds, quantifying components within a complex mixture can be challenging due to signal overlap. Two-dimensional (2D) NMR techniques, particularly quantitative Heteronuclear Multiple Bond Correlation (qHMBC), provide a solution. cardiff.ac.ukacs.org This method is especially critical for this compound, for which pure analytical standards may not be readily available. acs.org
The HMBC experiment correlates the chemical shifts of protons and carbons that are separated by two or three bonds. This allows for the identification of specific, non-overlapping cross-peaks for each molecule in the mixture, even when their 1D spectra are congested. cardiff.ac.ukacs.org By carefully selecting distinct ¹H-¹³C correlations unique to this compound, its concentration can be accurately determined relative to an internal standard. amazonaws.comacs.org
This technique has been successfully applied to quantify this compound in the product streams of platinum-catalyzed D-glucose oxidation, where it co-exists with D-glucaric acid, D-glucaro-1,4-lactone, and other C₆ derivatives. cardiff.ac.ukacs.org The use of qHMBC has been instrumental in identifying and quantifying several lactone and dilactone derivatives for the first time in these reaction mixtures. cardiff.ac.ukacs.org
Key ¹³C-¹H HMBC Correlations for Quantification of this compound
| Carbon Position | ¹³C Chemical Shift (ppm) | Correlated Proton(s) |
|---|---|---|
| C1 | 178.9 | H-2, H-3 |
| C2 | 77.8 | H-1, H-3, H-4 |
| C3 | 77.5 | H-2, H-4, H-5 |
| C4 | 82.2 | H-2, H-3, H-5 |
| C5 | 88.0 | H-3, H-4 |
Note: Data is derived from quantitative analysis of complex mixtures. amazonaws.com
Challenges in Chromatographic Quantification of Lactone Isomers
Traditional chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), often fail to provide accurate quantification of this compound when it is part of a mixture of its isomers. cardiff.ac.ukacs.org Several factors contribute to these challenges.
A primary issue is the co-elution of structurally similar products. acs.org this compound, D-glucaro-1,4-lactone, and the parent D-glucaric acid have very similar polarities and structures, making their separation on a standard chromatography column difficult. This leads to overlapping peaks that cannot be accurately integrated for quantification.
Furthermore, D-glucaric acid exists in a chemical equilibrium with its various lactone forms, including the 1,4- and 6,3-monolactones and the 1,4:6,3-dilactone. cardiff.ac.uk This equilibrium is sensitive to conditions such as pH, temperature, and solvent, which can change during the chromatographic process. The potential for on-column interconversion between the acid and its lactones can alter the concentration of each species, leading to inaccurate measurements. Due to these significant limitations, methods like quantitative 2D NMR are considered more reliable for analyzing the complex product streams where this compound is formed. cardiff.ac.ukacs.org
D Glucaro 6,3 Lactone As a Pivotal Intermediate in Synthetic Organic Chemistry and Polymer Science
Precursor for Stereoselective Synthesis of Optically Active Compounds
The inherent chirality and dense functionality of D-glucaro-6,3-lactone make it an excellent chiron for the stereoselective synthesis of other high-value, optically active molecules. Its structure provides a predefined stereochemical framework that chemists can manipulate to achieve specific three-dimensional arrangements in the target compounds.
This compound serves as a direct starting reagent for the synthesis of optically active glucopyranoses. medchemexpress.comsigmaaldrich.com Its lactone ring can be strategically opened and its functional groups modified to build the pyranose ring system with precise control over stereochemistry, leveraging the chirality transferred from the parent D-glucose molecule.
While a direct synthetic conversion from this compound to inositols is not prominently documented, their biochemical pathways are closely related. In biological systems, D-glucose is the precursor for the de novo synthesis of myo-inositol. nih.gov Separately, myo-inositol can be catabolized by the enzyme myo-inositol oxygenase into D-glucuronic acid. nih.govvtt.fi D-glucuronic acid exists in equilibrium with its lactone form, D-glucurono-6,3-lactone, establishing a metabolic link between these important carbohydrate structures. mdpi.com This relationship underscores the shared chiral pool from which these molecules are derived.
Monomer and Intermediate in Polymerization Reactions
The bifunctional nature of D-glucaric acid derivatives, including this compound, allows them to act as monomers in condensation polymerization reactions. The presence of multiple hydroxyl groups and a reactive lactone or carboxylic acid function enables the formation of novel polymers with unique properties, such as hydrophilicity and stereoregularity.
A significant application of this compound is in the production of stereoregular, hydroxylated nylons, also known as polyhydroxypolyamides. This process provides a pathway to advanced polyamides derived from a renewable, carbohydrate-based monomer. google.com
| Starting Material | Reactant | Key Process Step | Product | Significance |
|---|---|---|---|---|
| Sodium D-glucarate-6,3-lactone | Alkylenediamines (C2 to C12) | Refluxing in methanol (B129727) followed by esterification/lactonization and self-polymerization | Stereoregular polyhydroxypolyamides (Hydroxylated Nylons) | Does not require protection/deprotection of hydroxyl groups, creating bio-based nylons. google.com |
Information regarding the direct use of this compound for the development of poly(ester-thioethers) is not available in the reviewed literature. General methods for synthesizing polythioesters often involve the ring-opening polymerization of thionolactones, which are sulfur-containing analogues of lactones. nih.gov
Starting Material for Complex Carbohydrate Analogues
The this compound framework is a valuable platform for constructing complex carbohydrate analogues, including derivatives used in glycobiology and medicinal chemistry. Its structure can be elaborated to introduce different functional groups and link to other molecules, such as nucleobases or aglycones.
D-Glucurono-6,3-lactone is a key starting material for preparing activated glucuronide donors used in glycosylation reactions. Specifically, it is used to synthesize 2,3,4-tris(tert-butyldimethylsilyl) glucuronic acid trichloroethylester. medchemexpress.comsigmaaldrich.com This protected and activated form of glucuronic acid is essential for synthesizing 1-O-acyl glucuronides, which are important metabolites of many drugs and endogenous compounds. medchemexpress.com The trichloroethyl group serves as a protecting group for the carboxylic acid, which can be removed under specific conditions after the glycosylation reaction is complete. Similarly, the lactone is a precursor for methyl ester trichloroacetimidates, another class of effective glucuronyl donors. nih.gov
| Starting Material | Reaction Type | Intermediate Product | Application |
|---|---|---|---|
| D-(+)-Glucurono-6,3-lactone | Silylation and esterification | 2,3,4-tris(tert-butyldimethylsilyl) glucuronic acid trichloroethylester | Used as an activated donor for the synthesis of 1-O-acyl glucuronides. medchemexpress.comsigmaaldrich.com |
| D-(+)-Glucurono-6,3-lactone | Multi-step conversion | Methyl ester trichloroacetimidate (B1259523) of glucuronic acid | Used as a donor in glucuronidation reactions to synthesize complex glycosides. nih.gov |
Preparation of Alkyl Glucofuranosides
This compound serves as a versatile starting material in the synthesis of various carbohydrate derivatives, including alkyl glucofuranosides. These compounds are of interest due to their potential applications in areas such as surfactant production and as chiral building blocks. The synthesis of alkyl glucofuranosides from lactone precursors can be achieved through methods such as acid-catalyzed glycosylation.
One notable approach involves the microwave-assisted reaction of a glucuronic acid derivative, which exists in equilibrium with its lactone form, with various alcohols. This method has been shown to be effective in producing alkyl glucofuranosidurono-6,3-lactones. The use of a solid-supported acid catalyst, such as sulfuric acid on porous silica, facilitates the reaction under microwave irradiation, leading to high yields of the desired glycosides. nih.gov
The reaction proceeds via the protonation of the lactone carbonyl group, followed by nucleophilic attack of the alcohol at the anomeric carbon. The furanoside ring is preferentially formed under kinetically controlled conditions, which are often favored by shorter reaction times. This methodology provides a direct route to alkylated glucofuranoside lactones, which can be further modified or used as is for various applications.
Research in this area has demonstrated the successful synthesis of a range of alkyl glucofuranosidurono-6,3-lactones with varying alkyl chain lengths. The yields obtained from these microwave-assisted, solid-supported acid-catalyzed reactions are generally high, as detailed in the following table.
Table 1: Synthesis of Alkyl Glucofuranosidurono-6,3-lactones via Microwave-Assisted Glycosylation
| Entry | Alcohol | Catalyst | Yield (%) |
| 1 | Methanol | H₂SO₄/SiO₂ | 98 |
| 2 | Ethanol | H₂SO₄/SiO₂ | 95 |
| 3 | Propanol | H₂SO₄/SiO₂ | 85 |
| 4 | Butanol | H₂SO₄/SiO₂ | 78 |
| 5 | Pentanol | H₂SO₄/SiO₂ | 70 |
| 6 | Hexanol | H₂SO₄/SiO₂ | 62 |
This data highlights the efficiency of the microwave-assisted, solid-supported catalytic method for the preparation of alkyl glucofuranosides from glucuronic acid lactone precursors. nih.gov The trend in yields suggests that the reaction is most efficient with shorter-chain alcohols.
Computational Chemistry and Modeling of D Glucaro 6,3 Lactone Systems
Density Functional Theory (DFT) Studies on Conformations and Energetics
Density Functional Theory (DFT) has been employed to investigate the conformational preferences and electronic structures of D-glucaro-6,3-lactone and its derivatives. These studies are crucial for understanding the molecule's stability and reactivity.
Research on a derivative, N-(α-d-glucofuranurono-6,3-lactone)-p-nitroaniline, utilized DFT calculations alongside single-crystal X-ray diffraction and NMR data to determine its three-dimensional structure. nih.gov The findings indicated that this derivative predominantly adopts a ³T₂/³E-like conformation in the crystal lattice, in solution, and in the gas phase. nih.gov This suggests that the inherent structural preferences of the this compound ring system favor this specific twisted and envelope conformation.
Furthermore, DFT studies on related D-glucaro-dilactones, such as D-glucaro-1,4:6,3-dilactone, have been conducted to identify their most stable conformations and to calculate their energies and frontier molecular orbitals (HOMO and LUMO). africaresearchconnects.com These calculations were performed in various environments, including in a vacuum and in aqueous media, using the polarizable continuum model (PCM). africaresearchconnects.com While not focused solely on this compound, these studies provide a comparative framework for understanding the conformational energetics of glucaric acid lactones.
Table 1: Conformational Insights from DFT Studies on this compound Derivatives
| Compound | Method | Key Findings |
| N-(α-d-glucofuranurono-6,3-lactone)-p-nitroaniline | DFT, X-ray diffraction, NMR | The molecule adopts a ³T₂/³E-like conformation in the crystal, solution, and gas phases. nih.gov |
| D-glucaro-1,4:6,3-dilactone | DFT (B3LYP), semi-empirical (PM6) | Optimized stable conformations and calculated energies in different environments. africaresearchconnects.com |
Simulation of Aqueous Equilibration Kinetics and Thermodynamics
The behavior of this compound in aqueous solutions is complex, involving an equilibrium with its parent compound, D-glucaric acid, and other lactone isomers. Computational simulations, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in unraveling the kinetics and thermodynamics of these equilibria.
Studies on the aqueous solution equilibration of D-glucaric acid have shown that it exists in a dynamic equilibrium with its monolactone and dilactone forms. waikato.ac.nzresearchgate.net Upon reaching equilibrium in an aqueous solution, a typical mixture contains approximately 40% D-glucaric acid, 30% D-glucaro-1,4-lactone, and 30% this compound. researchgate.net This indicates a comparable stability between the 1,4- and 6,3-lactone forms under these conditions. researchgate.net
Kinetic studies have revealed that the approach to equilibrium can be influenced by factors such as pH. waikato.ac.nz Under acidic conditions, the equilibration of D-glucaro-1,4-lactone and D-glucaro-1,4;6,3-dilactone is significantly faster than under neutral conditions, with equilibrium being reached in approximately 30,000 seconds. waikato.ac.nz During the lactonization of glucaric acid, this compound appears to form first, with D-glucaro-1,4-lactone forming more slowly. researchgate.net
A mechanism for the aqueous equilibration of D-glucaric acid has been proposed, and approximate equilibrium and rate constants have been derived from experimental data. waikato.ac.nzresearchgate.net These constants have been utilized in computer simulations, for instance using MATLAB, to model the kinetic profiles of the different species in solution. waikato.ac.nz
For a related compound, gluconic acid, the rate constants for δ-lactonization and hydrolysis have been estimated. osti.gov While not directly pertaining to this compound, these values provide a useful reference for the kinetics of lactone formation and cleavage in similar sugar acid systems.
Table 2: Equilibrium Composition and Kinetic Data for D-Glucaric Acid Lactonization in Aqueous Solution
| Species | Equilibrium Concentration | Kinetic Observations |
| D-Glucaric Acid | ~40% researchgate.net | Dominant species at equilibrium under acidic conditions. waikato.ac.nz |
| D-Glucaro-1,4-lactone | ~30% researchgate.net | Relative concentration is slightly higher than this compound at equilibrium under acidic conditions. waikato.ac.nz Forms more slowly than the 6,3-lactone. researchgate.net |
| This compound | ~30% researchgate.net | Appears first during the lactonization of glucaric acid. researchgate.net |
| D-Glucaro-1,4;6,3-dilactone | Low waikato.ac.nz | Not found under certain equilibrium conditions. researchgate.net |
Q & A
What are the primary synthetic routes for producing D-glucaro-6,3-lactone, and how do reaction conditions influence lactone isomer distribution?
This compound is synthesized via oxidation of starch with concentrated nitric acid, yielding a mixture of lactones (D-glucaro-1,4-lactone, 6,3-lactone, and dilactones) . The isomer distribution depends on solvent polarity, pH, and temperature. For example, NMR studies confirm that enzymatic activity (e.g., AtGci) selectively utilizes the 1,4-lactone isomer, highlighting the need for controlled conditions to isolate or enrich specific lactones . Advanced synthetic protocols also employ acetonide protections (e.g., 1,2-O-isopropylidene groups) to stabilize the 6,3-lactone structure, enabling downstream derivatization .
How can structural characterization of this compound and its derivatives be optimized using spectroscopic and crystallographic methods?
Key techniques include:
- NMR : Distinguishes lactone isomers (e.g., 1,4 vs. 6,3) by analyzing chemical shifts of hydroxyl and carbonyl groups .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for 5-O-silyl-protected D-glucurono-6,3-lactone furanoside acetal .
- DFT calculations : Predict conformational preferences, such as the C3-C4 bond restriction in furanose derivatives, validated against experimental data .
Contradictions in isomer activity (e.g., enzyme specificity for 1,4-lactone over 6,3) underscore the need for multi-method validation .
What catalytic systems are effective for deoxygenation or functionalization of this compound?
ReOx/ZrO2 catalysts enable deoxydehydration (DODH) of D-glucarate-6,3-lactone to produce intermediates like dibutyl adipate, while Pd/C facilitates hydrogenolysis of protected derivatives . Catalyst selectivity depends on lactone ring conformation and protecting groups (e.g., silyl or PMB groups prevent undesired side reactions) .
How can synthetic strategies address challenges in derivatizing this compound for biomedical applications?
Advanced approaches include:
- Protecting group strategies : 5-O-TBDMS or PMB protections prevent lactone reclosure during amidation, enabling stable carboxamide synthesis .
- Stepwise lactone opening : Treatment with ammonia generates furano-glucuronamides, though steric effects may trigger silyl migration (e.g., O5-to-O3) .
- Dilactone intermediates : D-Glucaro-1,4:6,3-dilactone serves as a precursor for enolactones (e.g., L-threo-4-deoxy-hex-4-enaro-6,3-lactone), key to synthesizing 2,5-furandicarboxylic acid .
What role does this compound play in metabolic pathways, and how can its biological activity be quantified?
In vivo, D-glucaric acid is metabolized into this compound (30% of ingested dose), which modulates detoxification via glucuronidation . Analytical methods like LC-MS or NMR track lactone conversion in biological matrices, with trimethylamine adjustment enhancing uronic acid detection . Contradictions in biomarker studies (e.g., PFAS exposure linked to altered this compound levels) highlight the need for controlled metabolomic designs .
What advanced computational methods are used to analyze the conformational dynamics of this compound derivatives?
- DFT (B3LYP/6-311+G++) : Optimizes geometries of furanose derivatives, predicting steric effects and ring puckering .
- PSEUROT parametrization : Quantifies furanose ring flexibility in arabino- or lyxo-configurations, aiding antiviral/anticancer derivative design .
How is this compound utilized as a biomarker in epidemiological studies, and what analytical challenges arise?
In cross-sectional studies, this compound levels correlate with PFAS exposure, reflecting disruptions in fatty acid and ascorbate metabolism . Challenges include distinguishing endogenous vs. exogenous sources and controlling for pH-dependent lactone ↔ acid interconversion during sample preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
